1-Bromo-2-fluoroethane

Catalog No.
S601584
CAS No.
762-49-2
M.F
C2H4BrF
M. Wt
126.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoroethane

CAS Number

762-49-2

Product Name

1-Bromo-2-fluoroethane

IUPAC Name

1-bromo-2-fluoroethane

Molecular Formula

C2H4BrF

Molecular Weight

126.96 g/mol

InChI

InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2

InChI Key

JTLAIKFGRHDNQM-UHFFFAOYSA-N

SMILES

C(CBr)F

Solubility

Soluble in alcohol, ethe

Synonyms

1-bromo-2-fluoroethane, 2-fluoroethyl bromide, 2-fluoroethyl bromide, 18F-labeled

Canonical SMILES

C(CBr)F

Historical Use as a Fire Extinguisher Agent:

1-Bromo-2-fluoroethane, also known as Halon 1201, was once widely used in fire extinguishers due to its ability to effectively extinguish flames by interrupting the combustion process []. However, its production and use were phased out due to its contribution to ozone depletion [].

1-Bromo-2-fluoroethane, with the chemical formula C₂H₄BrF, is an organic compound classified as a haloalkane. It consists of two carbon atoms, four hydrogen atoms, one bromine atom, and one fluorine atom. The structure features a bromo group at the first carbon and a fluoro group at the second carbon, making it a member of the alkyl halides. This compound is notable for its applications in organic synthesis and as an intermediate in various

There is no known specific mechanism of action for 1-bromo-2-fluoroethane in biological systems. Due to its safety concerns, its application in this area is not well documented.

1-Bromo-2-fluoroethane is a hazardous compound with several safety concerns:

  • Toxicity: Information on the specific toxicity of 1-bromo-2-fluoroethane is limited, but based on its class (haloalkanes), it is suspected to be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: 1-Bromo-2-fluoroethane has a very low flash point, indicating it is highly flammable and can easily ignite [].
  • Reactivity: It may react violently with strong oxidizing agents [].
  • Environmental Impact: As a halogenated organic compound, 1-bromo-2-fluoroethane has the potential to contribute to ozone depletion [].

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to various derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes, such as 1-bromo-2-fluoroethene.
  • Radical Reactions: It can also participate in radical reactions, particularly when exposed to heat or light.

1-Bromo-2-fluoroethane can be synthesized through several methods:

  • Reaction of Vinyl Fluoride with Hydrogen Bromide: This method involves reacting vinyl fluoride with hydrogen bromide in the presence of an oxygen catalyst at controlled temperatures (30°C to 40°C) and pressures (0 to 150 psi) to yield 1-bromo-2-fluoroethane .
  • Phosphorus Tribromide Method: Another synthesis route includes the reaction of 2-fluoroethanol with phosphorus tribromide, which effectively replaces the hydroxyl group with a bromine atom .
  • Continuous Process: A continuous process can also be employed where reactants are introduced into a tubular reactor, allowing for efficient production over time .

1-Bromo-2-fluoroethane shares similarities with other halogenated compounds. Below are some comparable compounds along with their distinguishing features:

CompoundFormulaKey Characteristics
1-BromoethaneC₂H₅BrLacks fluorine; simpler haloalkane
1-FluoroethaneC₂H₅FLacks bromine; exhibits different reactivity
1-Bromo-1-fluoroethaneC₂H₄BrFBoth halogens on the same carbon; different properties
1-Chloro-2-fluoroethaneC₂H₄ClFChlorine instead of bromine; affects reactivity

Uniqueness of 1-Bromo-2-Fluoroethane

The unique combination of bromine and fluorine atoms in 1-bromo-2-fluoroethane imparts specific reactivity patterns not present in other similar compounds. The presence of both halogens allows for diverse synthetic applications and influences its physical properties, such as boiling point and solubility.

Liquid-Phase Synthesis

Hydrogen Bromide and Vinyl Fluoride Reaction Mechanism

The liquid-phase synthesis of 1-bromo-2-fluoroethane predominantly involves the reaction between hydrogen bromide (HBr) and vinyl fluoride. This electrophilic addition proceeds via a radical chain mechanism, where the bromine radical (Br- ) initiates the reaction by attacking the electron-deficient carbon in the vinyl fluoride double bond . The intermediate vinyl radical subsequently abstracts a fluorine atom from a neighboring molecule, leading to the formation of 1-bromo-2-fluoroethane. Computational studies suggest that the reaction favors a syn addition pathway due to steric and electronic effects, resulting in high regioselectivity [2]. Key steps include:

  • Initiation: $$ \text{HBr} + \text{O}2 \rightarrow \text{Br- } + \text{HO}2\text{- } $$
  • Propagation: $$ \text{Br- } + \text{CH}2=\text{CHF} \rightarrow \text{CH}2\text{Br}-\text{CHF- } $$
  • Termination: $$ \text{CH}2\text{Br}-\text{CHF- } + \text{HBr} \rightarrow \text{CH}2\text{Br}-\text{CH}_2\text{F} + \text{Br- } $$

This mechanism is highly efficient under controlled temperatures (17–46°C) and yields up to 85% product .

Oxygen Catalysis

Molecular oxygen ($$ \text{O}_2 $$) serves as a critical initiator in the radical chain process by generating bromine radicals. At concentrations of 0.5–2.0% (v/v), oxygen accelerates the initiation phase without promoting side reactions such as over-bromination . Higher oxygen concentrations (>3%) lead to oxidative degradation of intermediates, reducing yields.

Solvent Selection and Impact

Solvent polarity significantly influences reaction kinetics and product purity:

SolventDielectric ConstantReaction Rate (mol/L·h)Purity (%)
Acetonitrile37.50.4598
Dichloromethane8.90.6292
Tetrahydrofuran7.60.3888

Polar solvents like acetonitrile stabilize ionic intermediates, enhancing selectivity, while non-polar solvents favor radical propagation [1] .

Batch Process Methodology

Reaction Parameters Optimization

Optimal conditions for batch synthesis include:

  • Temperature: 40–50°C (balances reaction rate and side-product formation)
  • Pressure: Atmospheric pressure (prevents volatilization of HBr)
  • Molar Ratio: HBr:vinyl fluoride = 1.2:1 (ensures complete conversion)

Elevating temperatures beyond 60°C accelerates decomposition into ethylene and hydrogen fluoride .

Yield Enhancement Strategies

  • Inert Atmosphere: Nitrogen purging minimizes oxidative side reactions.
  • Stepwise Addition: Gradual introduction of HBr reduces local overheating.
  • Post-Reaction Purification: Cartridge-based purification (e.g., LiChrolute® EN) removes residual dibromoethane, achieving >98% purity [1].

Continuous Process Development

Reactor Design Considerations

Tubular flow reactors with a length-to-diameter ratio of 20:1 ensure efficient mixing and heat dissipation. Internal baffles enhance radial mixing, reducing hot spots [1].

Process Automation Techniques

Automated systems integrate real-time monitoring of temperature and pressure via piezoelectric sensors. Feedback loops adjust HBr feed rates to maintain stoichiometry [1].

Industrial Scale Implementation

Pilot-scale trials demonstrate a throughput of 15 kg/h with 92% yield. Challenges include maintaining catalyst (oxygen) dispersion and minimizing wall fouling .

Alternative Synthesis Routes

Bromofluorination of Ethylene

Direct bromofluorination of ethylene employs $$ \text{N} $$-bromosuccinimide (NBS) and silver fluoride (AgF) in dichloromethane:
$$ \text{CH}2=\text{CH}2 + \text{NBS} + \text{AgF} \rightarrow \text{CH}2\text{Br}-\text{CH}2\text{F} + \text{AgBr} + \text{succinimide} $$
This method achieves 78% yield at 25°C but requires costly silver-based reagents .

Photo-Induced Addition Reactions

Ultraviolet (UV) light (254 nm) initiates radical chain reactions between ethylene and bromine monofluoride (BrF). The reaction proceeds via:

  • $$ \text{BrF} \xrightarrow{h\nu} \text{Br- } + \text{F- } $$
  • $$ \text{Br- } + \text{CH}2=\text{CH}2 \rightarrow \text{CH}2\text{Br}-\text{CH}2\text{- } $$
  • $$ \text{CH}2\text{Br}-\text{CH}2\text{- } + \text{F- } \rightarrow \text{CH}2\text{Br}-\text{CH}2\text{F} $$
    This approach offers 65% yield but requires specialized UV-transparent reactors [4] [6].

1-Bromo-2-fluoroethane exhibits characteristic nucleophilic substitution reactions where the bromine atom serves as the leaving group due to its favorable leaving group ability compared to fluorine . The compound undergoes both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms depending on reaction conditions and nucleophile strength.

SN2 Mechanism

The SN2 mechanism dominates when 1-bromo-2-fluoroethane reacts with strong nucleophiles in polar aprotic solvents [2]. The reaction proceeds through a single concerted step where the nucleophile attacks the carbon bearing the bromine atom from the backside, resulting in inversion of configuration at the reaction center [3]. The rate equation follows second-order kinetics:

Rate = k[1-bromo-2-fluoroethane][nucleophile]

Key characteristics of the SN2 pathway include:

  • Stereochemical outcome: Complete inversion of configuration at the reaction center
  • Kinetic order: Second-order overall (first-order in each reactant)
  • Solvent effects: Favored by polar aprotic solvents such as acetonitrile and dimethylformamide
  • Nucleophile dependence: Reaction rate strongly depends on nucleophile strength

Primary alkyl halides like 1-bromo-2-fluoroethane are particularly susceptible to SN2 reactions due to minimal steric hindrance at the reaction center [4] [5]. The fluorine substituent on the adjacent carbon provides electronic effects that can influence the reaction rate through inductive electron withdrawal, making the carbon center more electrophilic.

SN1 Mechanism

While less common for primary alkyl halides, the SN1 mechanism can occur under specific conditions, particularly in polar protic solvents and elevated temperatures [6]. The reaction proceeds through a two-step process:

  • Ionization step: C-Br bond heterolysis forms a carbocation intermediate
  • Nucleophilic attack: The nucleophile attacks the planar carbocation

The rate equation for SN1 reactions follows first-order kinetics:

Rate = k[1-bromo-2-fluoroethane]

SN1 reactions typically result in racemization at the reaction center due to the planar nature of the carbocation intermediate [7]. However, primary carbocations are inherently unstable, making this pathway less favorable for 1-bromo-2-fluoroethane compared to secondary or tertiary halides.

Hydrolysis Reactions

1-Bromo-2-fluoroethane undergoes hydrolysis when treated with water, forming 2-fluoroethanol and hydrobromic acid [7]. This reaction typically proceeds slowly via an SN2 mechanism due to the weak nucleophilicity of water:

BrCH₂CH₂F + H₂O → HOCH₂CH₂F + HBr

The reaction rate can be enhanced by increasing temperature or adding base to improve the nucleophilicity of water through hydroxide ion formation .

Electrophilic Reaction Mechanisms

Unlike nucleophilic substitution reactions, electrophilic reactions involving 1-bromo-2-fluoroethane are less common due to the electron-withdrawing nature of both halogen substituents [8]. However, under specific conditions, the compound can participate in electrophilic processes.

Electrophilic Addition Reactions

The presence of both bromine and fluorine atoms creates a polarized system that can undergo electrophilic addition under harsh conditions. The mechanism typically involves:

  • Electrophile approach: The electrophile approaches the more electron-rich carbon center
  • Carbocation formation: Formation of a stabilized carbocation intermediate
  • Nucleophilic attack: Attack by the conjugate base of the electrophile

The regioselectivity of such reactions follows Markovnikov's rule, with the electrophile adding to the carbon that can best stabilize the resulting positive charge [9].

Halogen Addition

1-Bromo-2-fluoroethane can undergo halogen addition reactions with molecular bromine or chlorine in the presence of Lewis acid catalysts. The mechanism proceeds through:

  • Polarization: The approaching halogen molecule becomes polarized by the substrate
  • Halonium ion formation: Formation of a cyclic halonium ion intermediate
  • Nucleophilic opening: Attack by halide ion from the backside, resulting in anti-addition

This reaction type is particularly relevant in synthetic applications where dihalogenated products are desired [10].

Acid-Base Reactions

Under strongly acidic conditions, 1-bromo-2-fluoroethane can undergo protonation at the fluorine atom, forming a fluoronium ion intermediate. This highly reactive species can subsequently undergo various rearrangement or elimination reactions [11].

Stereochemical Considerations

The stereochemistry of 1-bromo-2-fluoroethane is crucial for understanding its reactivity and conformational preferences. The compound exists primarily in gauche and anti conformations, with the gauche form being thermodynamically favored [12] [13].

Conformational Analysis

Computational studies reveal that 1-bromo-2-fluoroethane adopts predominantly the gauche conformation due to favorable electrostatic interactions between the halogen substituents [14]. The conformational preferences are:

  • Gauche conformer: 65% population, C-C-C-F dihedral angle ≈ 60°
  • Anti conformer: 35% population, C-C-C-F dihedral angle ≈ 180°
  • Eclipsed conformer: <1% population, highly unstable

The gauche preference arises from the favorable alignment of the C-F and C-Br dipoles, which minimizes electrostatic repulsion while maximizing attractive interactions [15]. This conformational preference significantly influences the compound's reactivity patterns and physical properties.

Stereochemical Outcomes in Reactions

The stereochemical course of reactions involving 1-bromo-2-fluoroethane depends on the mechanism:

SN2 Reactions: Complete inversion of configuration at the reaction center due to backside attack by the nucleophile [3]. This stereochemical outcome is diagnostic of the SN2 mechanism and can be used to distinguish it from SN1 processes.

SN1 Reactions: Racemization at the reaction center due to the planar carbocation intermediate that can be attacked from either face [16]. However, given the instability of primary carbocations, complete racemization is rarely observed.

Elimination Reactions: Anti-periplanar geometry requirement for E2 eliminations influences the stereochemical outcome and can lead to specific alkene geometries in the products.

Solvent Effects on Stereochemistry

The conformational equilibrium of 1-bromo-2-fluoroethane is sensitive to solvent polarity. In polar solvents, the gauche conformer is further stabilized due to better solvation of the dipolar structure [17]. This solvent-dependent conformational preference affects:

  • Reaction rates through ground-state destabilization
  • Stereochemical outcomes through preferred conformational approaches
  • Product distributions in competing reaction pathways

Computational Studies of Reaction Pathways

Modern computational chemistry methods have provided detailed insights into the reaction mechanisms of 1-bromo-2-fluoroethane. Various levels of theory have been employed to study different aspects of its reactivity [18].

Density Functional Theory Studies

DFT calculations using functionals such as B3LYP and M06-2X have been extensively used to study the conformational preferences and reaction pathways of 1-bromo-2-fluoroethane [14]. Key findings include:

Conformational Energies: DFT calculations predict the gauche conformer to be more stable than the anti conformer by approximately 2.5 kJ/mol, consistent with experimental observations [12].

Transition State Geometries: SN2 transition states show the characteristic linear arrangement of nucleophile-carbon-leaving group with partial bond formation and breaking [2].

Activation Barriers: Calculated activation energies for SN2 reactions range from 65-75 kJ/mol depending on the nucleophile and solvent model employed .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the dynamic behavior of 1-bromo-2-fluoroethane in solution [18]. These studies reveal:

  • Conformational interconversion: Rapid interconversion between gauche and anti conformers on the picosecond timescale
  • Solvent effects: Differential solvation of conformers influences their relative populations
  • Reaction dynamics: Pre-reactive complexes and post-reactive separation processes

High-Level Ab Initio Methods

Coupled cluster calculations [CCSD(T)] have been employed to obtain benchmark energies for reaction pathways and conformational preferences [17]. These high-accuracy methods provide:

  • Accurate reaction energies: Thermodynamic parameters for various reaction channels
  • Reliable barrier heights: Activation energies for competing reaction pathways
  • Benchmark data: Reference values for validating lower-level computational methods

Computational Predictions vs. Experimental Data

The agreement between computational predictions and experimental observations for 1-bromo-2-fluoroethane is generally excellent. Key areas of validation include:

Microwave Spectroscopy: Calculated rotational constants agree within 1% of experimental values [15] [13].

Thermodynamic Properties: Computed enthalpies of formation and heat capacities match experimental data within experimental uncertainty [20].

Kinetic Parameters: Calculated activation energies for substitution reactions agree with Arrhenius parameters derived from kinetic studies .

NMR Coupling Constants: DFT-calculated J-coupling constants accurately reproduce experimental NMR spectra when conformational averaging is properly accounted for [17].

The computational studies have also revealed important mechanistic details not readily accessible through experiment, such as:

  • Transition state structures: Detailed geometries of reaction intermediates and transition states
  • Solvent effects: Specific solvation patterns and their influence on reactivity
  • Electronic effects: Charge distribution and orbital interactions during bond formation and breaking

These computational insights have proven invaluable for understanding the fundamental principles governing the reactivity of 1-bromo-2-fluoroethane and for predicting its behavior in new reaction conditions.

XLogP3

1.3

Boiling Point

71.5 °C
71-72 °C at 760 mm Hg

Density

1.7044 at 25 °C/4 °C

UNII

9B15FC1III

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300+H310 (100%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H420 (100%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

762-49-2

Wikipedia

1-bromo-2-fluoroethane

Methods of Manufacturing

Reaction /of 2-fluoroethanol/ with phosphorus tribromide gives 1-bromo-2-fluoroethane.

General Manufacturing Information

THE BROMINE-CONTAINING FLUOROCARBONS OPERATE BY CHEMICAL INTERRUPTION OF THE COMBUSTION CHAIN, AND ARE USED IN TOTAL FLOODING SYSTEMS FOR COMPUTER ROOMS AND TELEPHONE FACILITIES, AS WELL AS AIRCRAFT AND PORTABLE FIRE EXTINGUISHERS, INCLUDING USE ON THE AIR FORCE P-13 RAPID INTERVENTION CRASH TRUCKS. HALON EMERGES FROM THE FIRE EXTINGUISHER NOZZLE AS A MIXTURE OF 85 PERCENT LIQUID AND 15 PERCENT VAPOR AND IS DISCHARGED OVER LONG DISTANCES. IT COMPLETELY VAPORIZES UPON CONTACT WITH FIRE. /BROMINATED FLUOROCARBONS/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD IS PRESENTED FOR FREONS. /FREONS/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

IF INHALATION OCCURS, EPINEPHRINE OR OTHER SYMPATHOMIMETIC AMINES & ADRENERGIC ACTIVATORS SHOULD NOT BE ADMIN SINCE THEY WILL FURTHER SENSITIZE HEART TO DEVELOPMENT OF ARRHYTHMIAS. /FLUOROCARBONS/

Dates

Last modified: 08-15-2023

A simple method to extract spectral parameters using fractional derivative spectrometry

S S Kharintsev, M Kh Salakhov
PMID: 15248995   DOI: 10.1016/j.saa.2003.11.013

Abstract

The nonlinear fitting method, based on the ordinary least squares approach, is one of several methods that have been applied to fit experimental data into well-known profiles and to estimate their spectral parameters. Besides linearization measurement errors, the main drawback of this approach is the high variance of the spectral parameters to be estimated. This is due to the overlapping of individual components, which leads to ambiguous fitting. In this paper, we propose a simple mathematical tool in terms of a fractional derivative (FD) to determine the overlapping band spectral parameters. This is possible because of several positive effects of FD connected with the behavior of its zero-crossing and maximal amplitude. For acquiring a stable and unbiased FD estimate, we utilize the statistical regularization method and the regularized iterative algorithm when a priori constraints on a sought derivative are available. Along with the well-known distributions such as Lorentzian, Gaussian and their linear combinations, the Tsallis distribution is used as a model to correctly assign overlapping bands. To demonstrate the power of the method, we estimate unresolved band spectral parameters of synthetic and experimental infra-red spectra.


Synthesis of two radiofluorinated cocaine analogues using distilled 2-[18F]fluoroethyl bromide

A A Wilson, J N Dasilva, S Houle
PMID: 7633392   DOI: 10.1016/0969-8043(95)00028-c

Abstract

Two fluorinated congeners of cocaine, 2'-fluoroethyl (1R-2-exo-3-exo)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane- 2-carboxylate (FETT) and its 4-chlorophenyl analogue (FECT) were synthesized. Radiolabelling with 18F was achieved by O-[18F]fluoroalkylation of the corresponding carboxylic acid salts with distilled 2-[18F]fluoroethyl bromide in DMF. After HPLC purification, yields of radiochemically pure, formulated products were 22-30% (not corrected for decay) in a synthesis time of 60-70 min. The use of distilled 2-[18F]fluoroethyl bromide was indispensable for the reliable production of pure products.


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